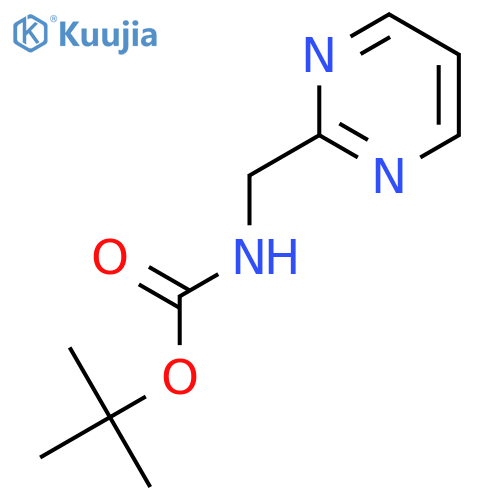Cas no 1260843-26-2 (tert-butyl N-(pyrimidin-2-ylmethyl)carbamate)

1260843-26-2 structure
商品名:tert-butyl N-(pyrimidin-2-ylmethyl)carbamate
CAS番号:1260843-26-2
MF:C10H15N3O2
メガワット:209.245002031326
MDL:MFCD11617314
CID:1081411
tert-butyl N-(pyrimidin-2-ylmethyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl (pyrimidin-2-ylmethyl)carbamate
- 2-(Boc-aminomethyl)pyrimidine
- tert-butyl N-(pyrimidin-2-ylmethyl)carbamate
-
- MDL: MFCD11617314
- インチ: InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-8-11-5-4-6-12-8/h4-6H,7H2,1-3H3,(H,13,14)
- InChIKey: TXOFDWCPZCHHEE-UHFFFAOYSA-N
- ほほえんだ: CC(C)(OC(NCC1=NC=CC=N1)=O)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 5
tert-butyl N-(pyrimidin-2-ylmethyl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D403410-25g |
tert-butyl pyrimidin-2-ylmethylcarbamate |
1260843-26-2 | 97% | 25g |
$800 | 2024-06-05 | |
| eNovation Chemicals LLC | D403410-500g |
tert-butyl pyrimidin-2-ylmethylcarbamate |
1260843-26-2 | 97% | 500g |
$5000 | 2024-06-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117616-25g |
tert-Butyl N-(pyrimidin-2-ylmethyl)carbamate |
1260843-26-2 | 98% | 25g |
¥6061.00 | 2024-08-09 | |
| Chemenu | CM106321-5g |
tert-butyl N-(pyrimidin-2-ylmethyl)carbamate |
1260843-26-2 | 97% | 5g |
$638 | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WX410-200mg |
tert-butyl N-(pyrimidin-2-ylmethyl)carbamate |
1260843-26-2 | 95+% | 200mg |
380.0CNY | 2021-07-15 | |
| Chemenu | CM106321-5g |
tert-butyl N-(pyrimidin-2-ylmethyl)carbamate |
1260843-26-2 | 97% | 5g |
$*** | 2023-04-03 | |
| Chemenu | CM106321-10g |
tert-butyl N-(pyrimidin-2-ylmethyl)carbamate |
1260843-26-2 | 97% | 10g |
$*** | 2023-04-03 | |
| Matrix Scientific | 113294-1g |
2-(Boc-aminomethyl)pyrimidine |
1260843-26-2 | 1g |
$662.00 | 2023-09-06 | ||
| abcr | AB454487-1 g |
2-(Boc-aminomethyl)pyrimidine; . |
1260843-26-2 | 1g |
€338.80 | 2023-07-18 | ||
| Chemenu | CM106321-10g |
tert-butyl N-(pyrimidin-2-ylmethyl)carbamate |
1260843-26-2 | 97% | 10g |
$968 | 2021-08-06 |
tert-butyl N-(pyrimidin-2-ylmethyl)carbamate 関連文献
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
1260843-26-2 (tert-butyl N-(pyrimidin-2-ylmethyl)carbamate) 関連製品
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1260843-26-2)tert-butyl N-(pyrimidin-2-ylmethyl)carbamate

清らかである:99%/99%/99%/99%/99%
はかる:5.0g/10.0g/25.0g/50.0g/100.0g
価格 ($):151.0/253.0/505.0/809.0/1314.0